(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine is a complex organic compound characterized by its unique structural features and potential applications in scientific research. This compound belongs to a class of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 246.35 g/mol.
(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine is classified as a bicyclic compound due to its two interconnected ring systems. Specifically, it is part of the pyrazine family and exhibits features typical of both pyrrole and piperidine derivatives. Its stereochemistry is defined by the (7S,8aR) configuration, indicating specific spatial arrangements of its atoms.
The synthesis of (7S,8aR)-7-methoxyoctahydropyrrolo[1,2-A]pyrazine typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques like chromatography may be employed for purification after synthesis.
The molecular structure of (7S,8aR)-7-methoxyoctahydropyrrolo[1,2-A]pyrazine can be represented by its SMILES notation: CO[C@H]1C[C@]2([H])CN(CC3=CC=CC=C3)CCN2C1, indicating the presence of a methoxy group attached to a bicyclic framework composed of nitrogen heterocycles.
(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine can participate in various chemical reactions typical for nitrogen heterocycles:
These reactions often require specific catalysts or reagents to facilitate the desired transformations while maintaining the integrity of the bicyclic structure.
Further studies are required to elucidate the precise mechanisms and biological targets associated with this compound.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize the compound's purity and structural integrity.
(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: